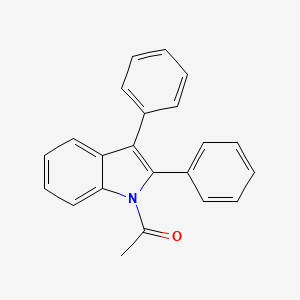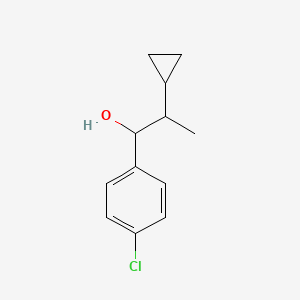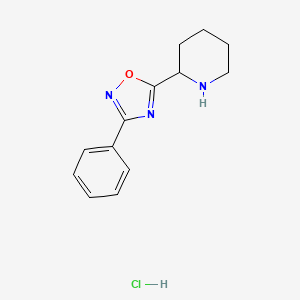
4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride
Vue d'ensemble
Description
4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by its pyrazole ring structure, which includes a chlorine atom at the 4th position, an ethyl group at the 1st position, and a sulfonyl chloride group at the 5th position
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the lmptr1 pocket, an active site in certain biochemical pathways .
Mode of Action
Based on the structure of the compound, it can be inferred that it might undergo a radical addition followed by intramolecular cyclization . This process could potentially lead to the formation of a pyrazole skeleton, which is a crucial component in many biochemical reactions .
Biochemical Pathways
Similar compounds have been found to interact with the lmptr1 pocket, suggesting that it may play a role in the antipromastigote activity .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
It is generally recommended to handle organic compounds like this in an inert atmosphere and at low temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Cycloaddition Reactions: The pyrazole ring can undergo cycloaddition reactions with various dipolarophiles, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Cycloaddition: Catalysts such as silver nitrate (AgNO3) or copper(I) iodide (CuI) in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antibacterial, anti-inflammatory, and anticancer properties.
Agrochemistry: The compound is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.
Coordination Chemistry:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
5-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride: Chlorine and sulfonyl chloride groups are at different positions on the pyrazole ring.
1-ethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the chlorine atom at the 4th position.
Uniqueness
4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the chlorine atom and the sulfonyl chloride group at specific positions on the pyrazole ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Propriétés
IUPAC Name |
4-chloro-2-ethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-2-9-5(12(7,10)11)4(6)3-8-9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIHUVMLMIORFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238404 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245822-74-5 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245822-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3046384.png)


![Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B3046388.png)





![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B3046399.png)
![Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B3046400.png)



